REACTION_SMILES
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[Br:12][CH:13]([C:14](=[O:15])[Br:16])[CH3:17].[OH:1][CH:2]([C:3](=[O:4])[OH:5])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]>>[O:1]([CH:2]([C:3](=[O:4])[OH:5])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[C:14]([CH:13]([Br:12])[CH3:17])=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Br)C(=O)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCC(O)C(=O)O
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Name
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Type
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product
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Smiles
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CCCCCCC(OC(=O)C(C)Br)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |